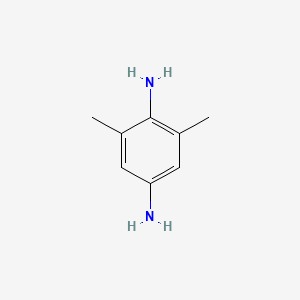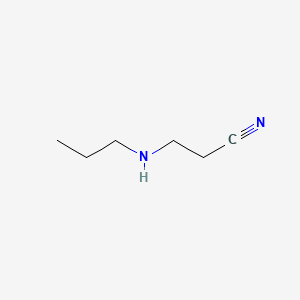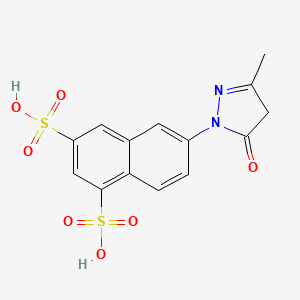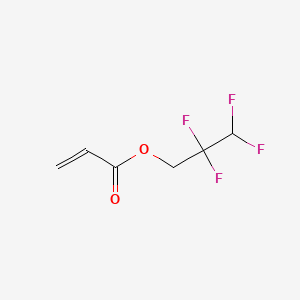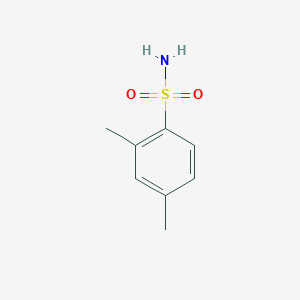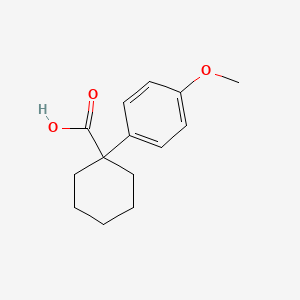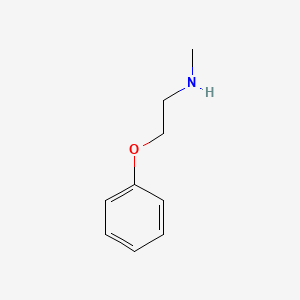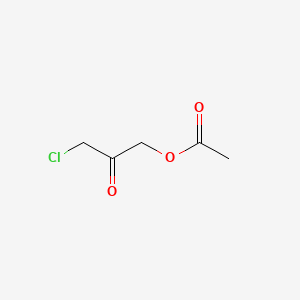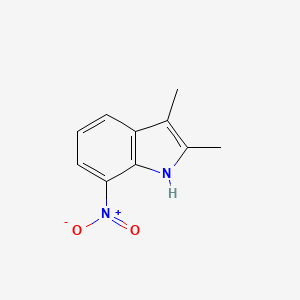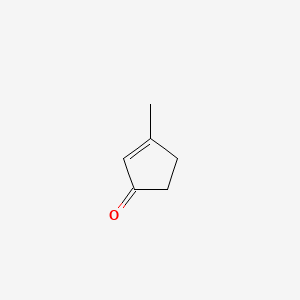
3-Methyl-2-cyclopenten-1-one
Overview
Description
3-Methyl-2-cyclopenten-1-one is a compound that belongs to the class of cyclopentenones, which are characterized by a five-membered ring with a ketone functional group. This compound is of interest due to its relevance in fragrance materials and its potential use in various chemical syntheses.
Synthesis Analysis
The synthesis of derivatives of cyclopentenones, such as this compound, can be achieved through various methods. For instance, cyclopent[a]azulenes with electron-withdrawing groups at the 9-position can be synthesized from dihydro compounds through bromination and dehydrobromination processes . Additionally, an effective synthesis of 2,3-disubstituted 2-cyclopentenones can be performed by ring contraction of 1,2-disiloxycyclobutene followed by ring enlargement of trimethylsiloxyvinyl-cyclopropanes, as demonstrated in the synthesis of dihydrojasmone and cis-jasmone . Moreover, a five-step synthesis route for 2-(formylmethyl)-cyclopenten-3-one and its 1-methyl congener has been described, starting from 6-methylhept-5-ene-2-one .
Molecular Structure Analysis
The molecular structure of this compound has been studied using microwave spectroscopy, revealing a planar heavy-atom skeleton. The rotational constants have been determined, and the barrier to internal rotation of the methyl group has been quantified, indicating a threefold barrier of 1.71 kcal/mol .
Chemical Reactions Analysis
Chemical reactions involving this compound derivatives have been explored. For example, the Michael-type addition of benzenethiol to 2-cyclopenten-1-one and its methyl derivatives has been found to be reversible under certain conditions. The addition of benzenethiol to 2-methyl-2-cyclopenten-1-one is initially under kinetic control, leading to a highly stereoselective anti addition process, but eventually reaches equilibrium favoring the more stable trans adduct .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are important for their application in fragrances and other industries. The compound is part of the fragrance structural group ketones cyclopentanones and cyclopentenones, which typically have a cyclopentanone or cyclopentenone ring with alkane or alkene substituents. Toxicological and dermatological reviews have been conducted to assess the safety of these compounds when used as fragrance ingredients. These reviews include data on physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, phototoxicity, and photoallergy .
Scientific Research Applications
Molecular Structure Analysis
- 3-Methyl-2-cyclopenten-1-one has been studied for its molecular structure using microwave spectroscopy. The spectrum was recorded in the range of 18.0 to 26.5 GHz, and the data suggested a planar heavy-atom skeleton. This research provides insights into the conformation and internal rotation barrier of the compound (Li, 1984).
Synthesis and Production Methods
- Research has been conducted on the synthesis of 1-methyl-1-cyclopenten-3-one, a related compound, using high-pressure microreaction systems. This study identified significant variables in the synthesis process, optimizing conditions for the production (Choe et al., 2008).
Applications in Fragrance
- This compound has been reviewed for use as a fragrance ingredient. It's part of the fragrance structural group ketones cyclopentanones and cyclopentenones, which are known for their characteristic structural elements and aromatic properties (Scognamiglio et al., 2012).
Chemical Reactions and Properties
- The compound has been involved in studies of chemical reactions, like the Michael-Type addition of benzenethiol to 2-cyclopenten-1-ones. This research helps in understanding the influence of methyl groups on chemical reactions and the stereochemistry involved (van Axel Castelli et al., 1999).
Novel Route for Antiviral Compounds
- A novel route using 2-methyl-2-cyclopentene-1-one as a starting material has been developed for synthesizing 2′-branched-carbocyclic nucleosides, potential antiviral compounds (Meillon et al., 2005).
Formation from Polysaccharides
- Small amounts of 2-hydroxy-2-cyclopenten-1-one and its derivatives, including 3-methyl variants, have been identified in the chloroform extract of spent liquor from kraft pulping of pine wood. Their formation from polysaccharides was confirmed, indicating a potential source of this compound (Niemelä, 1988).
Quantum Mechanical Study
- A quantum mechanical study of the tautomerism and molecular spectra of 2-hydroxy-3-methyl-2-cyclopenten-1-one provided insights into the structure and behavior of this ligand, which is chemically similar to hydroxypyrones used in forming biologically active metal complexes (Zborowski et al., 2012).
Mechanism of Action
Target of Action
It is known that this compound is involved in various chemical reactions and transformations .
Mode of Action
3-Methyl-2-cyclopenten-1-one undergoes reduction in the presence of triethylammonium formate and a palladium catalyst to form a saturated ketone . It also undergoes B(C6F5)3 catalyzed hydrosilation to yield complex reaction mixtures of 1,2 addition products and oligomers .
Biochemical Pathways
It is known that this compound can be produced from 5-hydroxymethylfurfural by water splitting with zn . The use of high-temperature water conditions is key for the efficient conversion of 5-hydroxymethylfurfural to this compound .
Result of Action
It is known that this compound is involved in various chemical reactions and transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of high-temperature water conditions is key for the efficient conversion of 5-hydroxymethylfurfural to this compound . Additionally, it is known that this compound forms explosive mixtures with air at elevated temperatures .
Safety and Hazards
Future Directions
While specific future directions for 3-Methyl-2-cyclopenten-1-one are not mentioned in the search results, it is a component of smoke flavoring , suggesting potential applications in food science and technology. It also has anti-inflammatory effects , indicating possible uses in medical and health-related research.
properties
IUPAC Name |
3-methylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCCBPDEADMNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062629 | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale straw-coloured liquid; warm-spicy, sweet-floral and diffusive yet quite tenaceous odour | |
| Record name | 1-Methyl-1-cyclopenten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |
| Record name | 1-Methyl-1-cyclopenten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.968-0.975 | |
| Record name | 1-Methyl-1-cyclopenten-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1037/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
2758-18-1 | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2758-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-CYCLOPENTEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7RSW7273 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-cyclopenten-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methyl-2-cyclopenten-1-one?
A1: this compound has the molecular formula C6H8O and a molecular weight of 96.13 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. NMR spectroscopy, specifically 1H and 13C NMR, has been used to analyze the structure and confirm the product formation in various reactions. [, , , , ] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) has been extensively used to identify and quantify this compound in complex mixtures, such as cigarette smoke condensate [], sesame oil [], and wood pyrolysis liquids. [, , ] Infrared spectroscopy (IR) has also been used to confirm the structure of the compound. []
Q3: Is there information available on the stability of this compound under different conditions?
A3: Research suggests that this compound can be susceptible to self-aldol condensation, especially at elevated temperatures used in catalytic reactions like ketonization. [] Its stability may also be influenced by factors like pH, solvent, and the presence of other reactive species. Further studies are needed to comprehensively understand its stability profile under various conditions.
Q4: What is the significance of this compound in Diels-Alder reactions?
A4: this compound has been shown to be a valuable reactant in Diels-Alder reactions, particularly under high pressure conditions and in the presence of Lewis acid catalysts like EtAlCl2. This approach allows for the regioselective and diastereoselective synthesis of complex molecules, including the steroid skeleton. [, , ]
Q5: Can this compound be synthesized from renewable resources?
A5: Yes, recent research has focused on sustainable routes to produce this compound from bio-based platforms. One approach involves the conversion of 2,5-hexanedione (a platform chemical obtainable from cellulose) to this compound via a three-step process involving aldol condensation, chemoselective hydrogenation, and dehydration. [] This sustainable route opens possibilities for producing high-energy density jet fuels and other valuable materials from renewable feedstocks.
Q6: Where is this compound naturally found?
A6: this compound is a naturally occurring compound found in various sources. It contributes to the distinct aroma profiles of heated oak used in barrel making [], sesame oil [], and bamboo vinegar. [] It is also a significant component in the essential oil of Qiancao roots, which exhibits antibacterial activity against foodborne pathogens. []
Q7: What is the role of this compound in cigarette smoke?
A7: Research has identified this compound as one of the compounds responsible for the roasted sweet aroma in mainstream cigarette smoke. [] Its quantification and odor activity assessment provide valuable insights into the sensory perception of cigarette smoke.
Q8: Can this compound be used as a building block in organic synthesis?
A8: Yes, the unique reactivity of this compound makes it a valuable building block in organic synthesis. For example, it serves as a starting material in the synthesis of allethrolone, an important intermediate in the production of the insecticide allethrin. [] Furthermore, it has been utilized in the total synthesis of complex natural products like (-)-terpestacin, a promising anti-cancer and anti-HIV agent. []
Q9: Does this compound exhibit any biological activity?
A9: While limited research is available on the direct biological activity of this compound, it's important to note that this compound is a constituent of essential oils and plant extracts that exhibit notable biological activities. For instance, the essential oil from Qiancao roots, in which this compound is a significant component, displays potent antibacterial activity against Bacillus cereus. [] Further investigation is needed to fully understand the compound's individual contribution to the observed biological effects.
Q10: What are the potential applications of this compound in the pharmaceutical industry?
A10: The use of this compound as a building block in the synthesis of allethrolone [] highlights its potential in the pharmaceutical and agrochemical industries. The development of novel insecticides and other bioactive compounds based on this compound derivatives warrants further exploration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



